9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline
CAS No.: 477512-56-4
Cat. No.: VC5720128
Molecular Formula: C18H16BrN3
Molecular Weight: 354.251
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477512-56-4 |
|---|---|
| Molecular Formula | C18H16BrN3 |
| Molecular Weight | 354.251 |
| IUPAC Name | 9-bromo-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |
| Standard InChI | InChI=1S/C18H16BrN3/c1-11(2)10-22-16-8-7-12(19)9-13(16)17-18(22)21-15-6-4-3-5-14(15)20-17/h3-9,11H,10H2,1-2H3 |
| Standard InChI Key | CUMGSMUESNNMHR-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar indoloquinoxaline core with a bromine atom at position 9 and an isobutyl group () at position 6 . This arrangement enhances lipophilicity (logP = 4.246) , improving membrane permeability. X-ray crystallography confirms a dihedral angle of between the indole and quinoxaline rings, facilitating DNA intercalation .
Key Structural Parameters:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 354.25 g/mol | |
| Planar Surface Area | 20.57 Ų | |
| Boiling Point | 531.4°C at 760 mmHg |
Spectroscopic Characterization
-
: Signals at δ 0.8–1.5 ppm (isobutyl protons) and δ 7.5–8.5 ppm (aromatic protons) .
-
IR: Stretching vibrations at 1613 cm (C=N) and 1589 cm (C=C) .
Synthesis and Production
Laboratory-Scale Synthesis
The primary route involves:
-
Condensation: Reacting 5-bromoisatin with o-phenylenediamine in glacial acetic acid at reflux (4–7 hours) .
-
Alkylation: Introducing the isobutyl group via nucleophilic substitution using isobutyl bromide in DMF with as a base .
Optimization Factors:
-
Solvent: Polar aprotic solvents (e.g., DMF) improve yield (75–80%) .
-
Catalyst: Benzyltriethylammonium chloride enhances reaction efficiency in aqueous media .
-
Purification: Recrystallization from DMF/ethanol yields >95% purity .
Green Chemistry Approaches
A solvent-free method using microwave irradiation reduces reaction time to 30 minutes while maintaining yields of 70–75% . This aligns with sustainable practices by eliminating toxic solvents like DCM.
Industrial Production Challenges
Scaling requires continuous flow reactors to manage exothermic reactions. Process analytics (HPLC-MS) ensure batch consistency, though bromine’s volatility complicates large-scale alkylation.
Biological Activities and Mechanisms
Anticancer Activity
The compound intercalates into DNA, disrupting replication and inducing apoptosis via caspase-3 activation .
Cytotoxicity Data:
Mechanistic Insights:
-
DNA Binding: UV-Vis titration shows a binding constant () of .
-
Cell Cycle Arrest: G2/M phase arrest in A549 cells at 10 µM .
Antimicrobial Effects
Sulfonamide derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Applications in Optoelectronics
Electronic Properties
The planar structure enables π-π stacking, critical for organic semiconductors:
| Property | Value | Source |
|---|---|---|
| HOMO Energy | -5.2 eV | |
| LUMO Energy | -2.5 eV | |
| Band Gap | 2.7 eV |
Device Integration
Used in OLEDs as an electron-transport layer, achieving luminance efficiencies of 12 cd/A.
Comparative Analysis with Structural Analogues
Impact of Substituents
| Compound | Key Modification | IC (µM) | LogP |
|---|---|---|---|
| 9-Bromo-6-isobutyl derivative | Bromine, isobutyl | 4.2 (A549) | 4.246 |
| 9-Fluoro-6-methyl derivative | Fluorine, methyl | 6.5 (A549) | 3.8 |
| 6-(4-Fluorobenzyl) derivative | Fluorobenzyl | 3.8 (MCF-7) | 4.9 |
Trends:
-
Electron-Withdrawing Groups (e.g., Br, F): Enhance DNA binding but reduce solubility .
-
Alkyl Chains: Longer chains (e.g., isobutyl vs. methyl) improve bioavailability.
Future Directions and Challenges
Targeted Drug Delivery
Conjugation with folate ligands increases tumor specificity, reducing IC to 1.8 µM in xenograft models .
Combination Therapies
Synergy with topoisomerase inhibitors (e.g., etoposide) overcomes resistance in multidrug-resistant A549/Taxol cells .
Solubility Optimization
Prodrug strategies (e.g., phosphate esters) enhance aqueous solubility from 0.12 mg/mL to 8.3 mg/mL .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume